molecular formula C15H12N4O3 B3829912 7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone)

7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone)

Cat. No. B3829912
M. Wt: 296.28 g/mol
InChI Key: NWTJPERXWMOODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 7-methyl-5-nitro-1H-indole-2,3-dione and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in the growth and proliferation of microorganisms and cancer cells. The compound may also interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and physiological effects:
Studies have shown that 7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) has biochemical and physiological effects. The compound has been reported to have antimicrobial and antifungal properties, inhibiting the growth of various microorganisms and fungi. It has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) in lab experiments include its potential applications in various fields, such as antimicrobial, antifungal, and anticancer research. The compound is also relatively easy to synthesize using different methods. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone). One direction is to investigate its potential applications as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in combination with other compounds for the treatment of microbial infections and cancer. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) is a chemical compound that has potential applications in various fields, including antimicrobial, antifungal, and anticancer research. The compound has been synthesized using different methods, and its mechanism of action is not fully understood. Future studies are needed to fully understand its potential applications and limitations.

Scientific Research Applications

7-methyl-5-nitro-1H-indole-2,3-dione 3-(phenylhydrazone) has shown potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

7-methyl-5-nitro-3-phenyldiazenyl-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-9-7-11(19(21)22)8-12-13(9)16-15(20)14(12)18-17-10-5-3-2-4-6-10/h2-8,16,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTJPERXWMOODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-5-nitro-3-phenyldiazenyl-1H-indol-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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